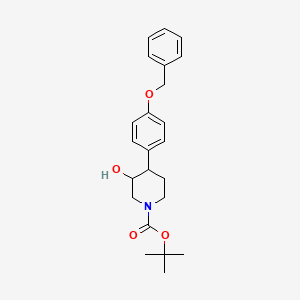
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE
Overview
Description
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyloxyphenyl group, and a tert-butyl ester, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-benzyloxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde with a benzyl group, followed by a series of reactions to introduce the piperidine ring and the tert-butyl ester. The reaction conditions often include the use of organic solvents like toluene and dichloromethane, and reagents such as potassium carbonate and sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxy group can yield a phenol.
Scientific Research Applications
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-benzyloxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzyloxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-hydroxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can enhance its interactions with biological targets through additional π-π interactions. This feature can potentially improve its efficacy and selectivity in therapeutic applications .
Properties
Molecular Formula |
C23H29NO4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3 |
InChI Key |
FYTOCUHAQHZOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














